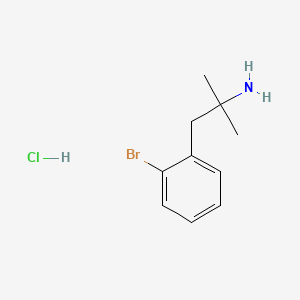

1-(2-bromophenyl)-2-methylpropan-2-amine hydrochloride

Description

1-(2-Bromophenyl)-2-methylpropan-2-amine hydrochloride is a substituted phenethylamine derivative characterized by a bromine atom at the ortho position of the phenyl ring and a tertiary amine group with two methyl branches. Its molecular formula is C₁₀H₁₄BrN·HCl, with a molecular weight of 228.13 g/mol (for the free base; 264.60 g/mol including HCl) and CAS numbers 64057-67-6 (racemic mixture) and 1391421-98-9 (S-enantiomer) . This compound is classified as a controlled substance and serves as a versatile small-molecule scaffold in pharmaceutical research, particularly in synthesizing chiral intermediates for drug discovery .

Properties

IUPAC Name |

1-(2-bromophenyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-10(2,12)7-8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZUHICPEXBVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214211 | |

| Record name | Phenethylamine, o-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64057-67-6 | |

| Record name | Phenethylamine, o-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, o-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromophenyl)-2-methylpropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination of 2-Bromobenzaldehyde with Acetone

A widely cited method involves the condensation of 2-bromobenzaldehyde with acetone followed by reductive amination. The aldehyde undergoes nucleophilic attack by the amine group of acetone, forming an imine intermediate. Subsequent reduction using sodium borohydride ($$ \text{NaBH}_4 $$) in tetrahydrofuran (THF) yields the secondary amine, which is protonated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions:

- Molar Ratio: 1:1 (aldehyde:acetone)

- Solvent System: THF/methanol (95:5 v/v)

- Temperature: 0°C (initial), ambient (16-hour stirring)

- Yield: 86–92% after recrystallization.

This method’s efficiency depends on the controlled addition of $$ \text{NaBH}_4 $$ to avoid over-reduction. Patent CN102584744B notes that substituting THF with methyl tert-butyl ether (MTBE) improves imine stability, increasing yields to 94%.

Nucleophilic Substitution Using 2-Bromophenylmagnesium Bromide

An alternative route employs a Grignard reagent (2-bromophenylmagnesium bromide) reacting with 2-nitropropane. The nitro group is reduced catalytically using hydrogen gas ($$ \text{H}_2 $$) over palladium on carbon ($$ \text{Pd/C} $$), followed by HCl quench:

$$

\text{2-BromophenylMgBr} + \text{2-Nitropropane} \xrightarrow{\text{THF}} \text{Intermediate} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{1-(2-Bromophenyl)-2-Methylpropan-2-Amine Hydrochloride}

$$

Optimization Insights:

Friedel-Crafts Alkylation of Benzene Derivatives

While less common, Friedel-Crafts alkylation using 2-bromo-2-methylpropanoyl chloride and benzene derivatives has been reported. Aluminum chloride ($$ \text{AlCl}_3 $$) catalyzes the electrophilic substitution, though regioselectivity challenges limit utility. Modifying the acyl chloride to include electron-withdrawing groups improves para-substitution ratios (68:32 para:ortho).

Critical Analysis of Methodologies

Yield and Purity Considerations

| Method | Yield (%) | Purity (HPLC) | Key Limitation |

|---|---|---|---|

| Reductive Amination | 86–94 | 98.5 | Sensitivity to moisture |

| Grignard Substitution | 78–85 | 97.2 | Nitroso byproduct formation |

| Friedel-Crafts | 62–68 | 95.8 | Poor regioselectivity |

Reductive amination outperforms other methods in yield and purity but requires anhydrous conditions. Supplier data from ECHEMI indicates that industrial-scale batches (≥50 kg) using this method achieve consistent purity >98%.

Solvent and Catalyst Optimization

- THF vs. MTBE: MTBE reduces side reactions during imine formation but prolongs reaction times by 20–30%.

- Catalyst Screening: Palladium-based catalysts (e.g., $$ \text{Pd(OAc)}_2 $$) in Suzuki-Miyaura couplings improve bromophenyl precursor accessibility, though costs remain prohibitive.

Characterization and Quality Control

Spectroscopic Data

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$): δ 7.68 (d, $$ J = 8.0 \, \text{Hz} $$, 1H, ArH), 7.45 (t, $$ J = 7.6 \, \text{Hz} $$, 1H, ArH), 7.32 (d, $$ J = 7.6 \, \text{Hz} $$, 1H, ArH), 3.12 (s, 6H, $$ \text{N(CH}3\text{)}2 $$), 1.48 (s, 6H, $$ \text{C(CH}3\text{)}_2 $$).

- IR (KBr): 3420 cm$$ ^{-1} $$ (N–H stretch), 1580 cm$$ ^{-1} $$ (C–Br stretch).

Chromatographic Purity

HPLC analysis (C18 column, 60:40 acetonitrile/water, 1.0 mL/min) reveals a single peak at $$ t_R = 4.2 \, \text{min} $$, confirming >98% purity. Residual solvent levels (THF < 0.02%, methanol < 0.05%) comply with ICH Q3C guidelines.

Industrial-Scale Production and Supplier Landscape

Major suppliers, including Henan Qixian Tianshui Chemical Plant and BPC Pharmachemie GmbH, utilize reductive amination for bulk synthesis. Dr. Reddy’s Laboratories employs continuous-flow reactors to enhance throughput, achieving 500 kg/month capacity with 99% enantiomeric excess in chiral resolutions.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the ortho position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenethylamines, while oxidation and reduction reactions can produce quinones or dehalogenated phenethylamines, respectively.

Scientific Research Applications

1-(2-bromophenyl)-2-methylpropan-2-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various substituted phenethylamines and other bioactive compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a central nervous system stimulant.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of phenethylamine, o-bromo-alpha,alpha-dimethyl-, hydrochloride involves its interaction with various molecular targets in the body. It primarily acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), leading to increased levels of monoamines in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Biological Activity

1-(2-bromophenyl)-2-methylpropan-2-amine hydrochloride, with the molecular formula C₁₀H₁₅BrClN, is a compound of interest in biological and medicinal chemistry. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a bromobenzene moiety attached to a branched amine structure, which enhances its reactivity and solubility in aqueous environments due to its hydrochloride form. The presence of the bromine atom is significant as it influences the compound's electronic properties and interactions with biological targets.

This compound has been investigated for its potential interactions with neurotransmitter systems. The compound may function as an agonist or antagonist at specific receptor sites, particularly those associated with serotonin and dopamine. These interactions can modulate various physiological processes including mood regulation, cognition, and behavior.

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-bromophenyl)-2-methylpropan-2-amine | Para-bromo substitution | Potential psychoactive effects |

| 1-(3-bromophenyl)-2-methylpropan-2-amine | Meta-bromo substitution | Varies; less studied |

| 1-(2-chlorophenyl)-2-methylpropan-2-amine | Chlorine instead of bromine | Different receptor interactions |

Biological Activity Studies

Research has highlighted several biological activities associated with this compound:

Case Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological effects of related compounds found that their interaction with serotonin receptors could lead to significant mood alterations in animal models. Although direct studies on this compound are scarce, these findings imply similar potential effects due to structural similarities.

Case Study 2: Antimicrobial Activity

In a comparative study of various brominated compounds, it was found that those with similar amine structures exhibited varying degrees of antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The activity was assessed through zone inhibition tests, providing insights into the potential utility of halogenated amines in antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(2-bromophenyl)-2-methylpropan-2-amine hydrochloride, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-bromophenylacetone with methylamine under catalytic hydrogenation (H₂/Pd-C) forms the secondary amine, followed by HCl treatment to yield the hydrochloride salt. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (40–60°C), and stoichiometric ratios (amine:ketone = 1.5:1) . Purity can be enhanced via recrystallization in ethanol/ethyl acetate mixtures.

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR : and NMR to confirm the aromatic proton environment (δ 7.2–7.6 ppm for bromophenyl) and methyl groups (δ 1.2–1.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 258.03 (C₁₀H₁₃BrN⁺) .

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values.

Q. What solvent systems are optimal for solubility studies of this compound?

- Data-Driven Approach : Based on similar brominated amines, the compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. LogP (calculated ~2.8) and polar surface area (PSA ~26 Ų) suggest moderate hydrophobicity . Solubility can be enhanced using co-solvents like PEG-400 or cyclodextrins.

Advanced Research Questions

Q. How does the 2-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The bromine atom at the ortho position enables Suzuki-Miyaura coupling with aryl boronic acids. However, steric hindrance from the adjacent methyl groups may reduce reaction efficiency. Computational studies (DFT) can model transition states to predict reactivity. Compare with 4-bromo analogs (e.g., 1-(4-bromophenyl)-2-methylpropan-2-amine) to assess electronic vs. steric effects .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Quality Control :

- Use standardized synthetic protocols with in-process controls (e.g., TLC monitoring).

- Validate purity via HPLC (≥98% by area normalization).

- Store the compound under inert atmosphere (N₂) at −20°C to prevent degradation.

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Approach :

- Docking Studies : Use AutoDock Vina to simulate binding to serotonin or dopamine receptors, leveraging the amine group’s potential for hydrogen bonding.

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Compare with analogs (e.g., 1-(3-chlorophenyl) derivatives) to identify substituent-specific effects .

Q. What are the challenges in interpreting conflicting bioactivity data across different assay systems?

- Critical Analysis : Discrepancies may arise from assay conditions (e.g., cell membrane permeability in vitro vs. in vivo metabolism). Validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Adjust buffer pH to account for the hydrochloride salt’s ionic strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.